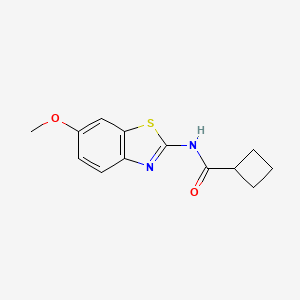
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a cyclobutanecarboxamide moiety.
Mecanismo De Acción
Target of Action
Similar compounds have been associated with anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain . This suggests that N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide may also affect arachidonic acid metabolism and related signaling pathways.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may also have these effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyclobutanecarboxamide group.
2-Benzothiazolamine, 6-methoxy-: Lacks the cyclobutanecarboxamide moiety.
2-Amino-6-methylbenzothiazole: Contains a methyl group instead of a methoxy group.
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is unique due to the presence of both the methoxy group and the cyclobutanecarboxamide moiety. This combination of functional groups may contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRYGKDYHAGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2-CHLOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5833017.png)
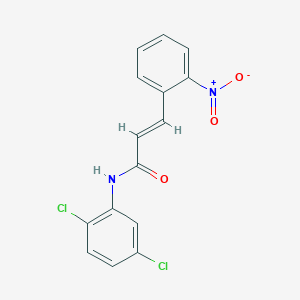
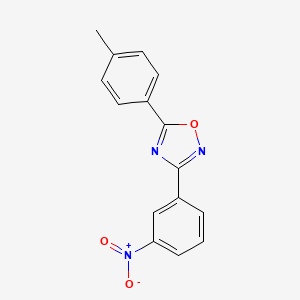
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE](/img/structure/B5833039.png)
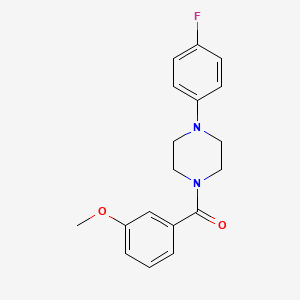
![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
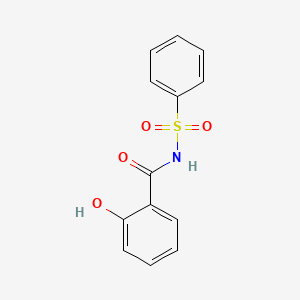
![N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
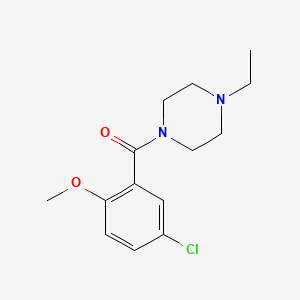
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
